molecular formula C9H14F3NO4 B2613406 (2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid CAS No. 1367784-33-5

(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid

Cat. No.: B2613406
CAS No.: 1367784-33-5
M. Wt: 257.209
InChI Key: NVBQSEZINIWQIX-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid” is a chemical compound with the molecular formula C9H14F3NO4 . It is a research-use-only product .


Molecular Structure Analysis

The molecular weight of this compound is 257.21 . The molecular structure includes a trifluoroethoxy carbonyl group attached to an amino pentanoic acid .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 257.21 and a molecular formula of C9H14F3NO4 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

The chemistry of amino acids and their derivatives, including structures similar to (2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid, plays a crucial role in various scientific studies. For instance, the stereoselective synthesis of γ-fluorinated α-amino acids demonstrates the importance of manipulating molecular structures for specific biological activities, which could be relevant for compounds with similar fluorination patterns (Laue et al., 2000). Additionally, the synthesis and functionalization of amino acid derivatives have been explored for their potential in creating new pharmacologically active molecules, highlighting the breadth of research applications for such compounds (Kates et al., 2014).

Biological Activities and Applications

Amino acid derivatives serve as key intermediates in the synthesis of biologically active compounds. For example, the resolution of amino acids and their incorporation into larger molecules is critical for the development of toxins and bioactive molecules, as seen in the preparation of AM-toxins (Shimohigashi et al., 1976). This indicates the potential for derivatives of this compound to be used in synthesizing complex bioactive molecules.

Material Science and Engineering

In the realm of materials science, the manipulation of amino acid derivatives can influence the properties of conductive polymers, suggesting potential applications in electronics and energy storage. For instance, the influence of different N-benzoyl derivatives of isoleucine on the electrochemical properties of conductive polymer films highlights how structural changes in amino acid derivatives can enhance material performance (Kowsari et al., 2018).

Anticancer Research

The structural modification of amino acid derivatives also finds applications in anticancer research. Organotin(IV) complexes derived from amino acetate functionalized Schiff bases have shown significant cytotoxicity against various human tumor cell lines, underscoring the potential of amino acid derivatives in the development of new anticancer drugs (Basu Baul et al., 2009).

Properties

IUPAC Name

(2S,3S)-3-methyl-2-(2,2,2-trifluoroethoxycarbonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO4/c1-3-5(2)6(7(14)15)13-8(16)17-4-9(10,11)12/h5-6H,3-4H2,1-2H3,(H,13,16)(H,14,15)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBQSEZINIWQIX-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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